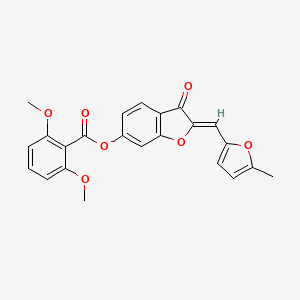
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone" represents a fusion of quinoline and oxadiazole motifs. Each segment contributes to the compound's robust pharmacological profile.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthesizing 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves the formation of the quinoline ring first. This is often followed by the introduction of the 1,3,4-oxadiazole ring and subsequent thio linkage. Typical reaction conditions might include:
Quinoline Ring Formation: : Employing aniline derivatives and aldehydes under acidic conditions.
Oxadiazole Synthesis: : Cyclization reactions using appropriate hydrazides and carboxylic acids or esters.
Thio Linkage: : Utilizing thiolation reagents such as Lawesson's reagent.
Industrial Production Methods
Scaling up for industrial production often involves optimizing each step for higher yield and efficiency. Catalysts and solvents are selected to be environmentally friendly and cost-effective. Continuous flow reactors could be employed to streamline the synthesis process, ensuring consistency and high purity.
Análisis De Reacciones Químicas
Types of Reactions
This compound is versatile in its reactivity:
Oxidation: : Introduction of oxidizing agents can modify its functional groups.
Reduction: : Reducing agents could be used to selectively reduce specific moieties within the molecule.
Substitution: : Nucleophilic and electrophilic substitution reactions can be employed to modify side chains.
Common Reagents and Conditions
Oxidation: : Using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Utilization of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: : Reactions with alkyl halides or sulfonyl chlorides under appropriate conditions.
Major Products Formed
Reactions of this compound can lead to derivatives with modified pharmacological properties, such as enhanced binding affinity or improved metabolic stability.
Aplicaciones Científicas De Investigación
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone finds its applications across various domains:
Chemistry: : As a building block in combinatorial chemistry for synthesizing libraries of compounds.
Biology: : As a probe in biological assays to study cellular processes.
Medicine: : Potentially as a lead compound in the development of therapeutics for diseases involving specific molecular targets.
Industry: : Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The compound exerts its effects through specific interactions with molecular targets:
Molecular Targets: : It may bind to enzymes or receptors that play a critical role in disease pathways.
Pathways Involved: : It can modulate signaling pathways, influencing cellular functions such as proliferation, apoptosis, or immune response.
Comparación Con Compuestos Similares
Comparing 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone with similar compounds highlights its unique features:
Quinoline Derivatives: : Similar in structure but vary in the substitution pattern and biological activity.
Oxadiazole Derivatives: : Share the oxadiazole ring but may differ in pharmacokinetics and target specificity.
Some similar compounds include:
1,2,3-oxadiazole derivatives: : Known for their antimicrobial properties.
Quinolin-2(1H)-one derivatives: : Often explored for their antimalarial activity.
This compound's unique combination of structural motifs and functional groups bestows it with distinct pharmacological properties, making it a valuable candidate for further research and development.
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S/c20-15-9-7-14(8-10-15)18-21-22-19(25-18)26-12-17(24)23-11-3-5-13-4-1-2-6-16(13)23/h1-2,4,6-10H,3,5,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLKTJWBNZIPRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(O3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3Ar,8aR)-7,7-dimethyl-3,3a,5,6,8,8a-hexahydro-2H-furo[3,2-c]azepin-4-one](/img/structure/B2963332.png)

![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2963328.png)
![methyl 3-(methylcarbamoyl)-2-pentanamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2963331.png)
![[3-(Difluoromethyl)oxetan-3-yl]methanamine](/img/structure/B2963343.png)
![6-[(2,5-difluorophenyl)methyl]-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2963345.png)

![1-benzyl-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(pyridin-4-yl)methyl]thiourea](/img/structure/B2963348.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-ylidene]-2-fluoroacetic acid](/img/structure/B2963335.png)
![3,3-Dimethyl-4-[1-(4-methyl-3-methylsulfonylbenzoyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2963338.png)


![6-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2963342.png)
